Dasatinib carbaldehyde
Description
Contextualization of Dasatinib (B193332) and its Therapeutic Significance in Tyrosine Kinase Inhibition Research
Dasatinib is a potent, orally available, second-generation tyrosine kinase inhibitor (TKI). drugbank.comchemicalbook.com It is a multi-targeted inhibitor, primarily targeting the BCR-ABL kinase and the SRC family of kinases (including SRC, LCK, YES, and FYN), among others like c-KIT, EPHA2, and PDGFRβ. drugbank.comchemicalbook.com The therapeutic significance of Dasatinib lies in its application for treating certain types of leukemia, notably Philadelphia chromosome-positive (Ph-positive) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). drugbank.compatsnap.com
In these cancers, a chromosomal abnormality leads to the formation of the BCR-ABL fusion gene, which produces an abnormal protein with deregulated tyrosine kinase activity. drugbank.compatsnap.com This constant kinase activity drives the uncontrolled growth and proliferation of cancer cells. chemicalbook.compatsnap.com Dasatinib functions by binding to the ATP-binding site of the BCR-ABL kinase, effectively blocking its activity and the downstream signaling pathways that promote cancer cell survival, ultimately inducing programmed cell death (apoptosis) in malignant cells. patsnap.com
A key advantage of Dasatinib over first-generation TKIs like imatinib (B729) is its ability to bind to both the active and inactive conformations of the ABL kinase domain, giving it a higher potency. drugbank.comchemicalbook.compatsnap.com This dual-binding capability allows Dasatinib to be effective against many mutations in the BCR-ABL kinase domain that confer resistance to imatinib. drugbank.comchemicalbook.com This has established Dasatinib as a critical therapeutic alternative for patients who have developed resistance or are intolerant to prior therapies. drugbank.com
| Property | Description | Source(s) |
| Drug Class | Tyrosine Kinase Inhibitor (TKI) | patsnap.com, chemicalbook.com |
| Primary Targets | BCR-ABL, SRC Family Kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, PDGFRβ | drugbank.com, chemicalbook.com |
| Mechanism of Action | Inhibits kinase activity by competing with ATP, blocking downstream signaling for cell proliferation and survival. | patsnap.com |
| Key Advantage | Binds to both active and inactive kinase conformations, overcoming resistance to earlier TKIs like imatinib. | drugbank.com, patsnap.com |
| Therapeutic Use | Treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL). | drugbank.com |
Strategic Importance of Dasatinib Carbaldehyde as a Synthetic Intermediate and PROTAC Constituent
This compound, also known by its systematic name N-(2-chloro-6-methylphenyl)-2-((6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is a synthetic derivative of Dasatinib. smolecule.com Its strategic importance stems from the introduction of a carbaldehyde (aldehyde) functional group onto the piperazine (B1678402) ring, which distinguishes it structurally from its parent compound. smolecule.com This modification makes this compound a crucial synthetic intermediate in the development of advanced therapeutic agents, particularly in the field of targeted protein degradation. smolecule.commedchemexpress.com
The primary application of this compound is as a warhead or binding moiety for Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.commedchemexpress.com PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell. They consist of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov
In this context, the Dasatinib-derived portion of the molecule serves as the warhead, engaging with target kinases like BCR-ABL. smolecule.comtargetmol.com The carbaldehyde group provides a reactive handle for covalent conjugation to a linker, which is then attached to an E3 ligase ligand, such as an IAP (Inhibitor of Apoptosis Protein) ligand. smolecule.commedchemexpress.com The resulting bifunctional molecule, sometimes referred to as a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser), can simultaneously bind to the target protein (e.g., BCR-ABL) and an E3 ligase. medchemexpress.comtargetmol.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. smolecule.com This shifts the therapeutic paradigm from simple inhibition to the complete removal of the oncogenic protein. smolecule.com
| Component | Dasatinib | This compound | Source(s) |
| Molecular Formula | C₂₂H₂₆ClN₇O₂S | C₂₁H₂₂ClN₇O₂S | smolecule.com |
| Molecular Weight | 488.01 g/mol | 471.96 g/mol | smolecule.com |
| Key Functional Group | 4-(2-Hydroxyethyl)piperazine | 4-Formylpiperazine | smolecule.com |
| Primary Role | Kinase Inhibitor | Synthetic Intermediate / PROTAC Warhead | smolecule.com, medchemexpress.com |
Overview of Academic Research Trajectories for this compound
Academic research involving this compound is primarily focused on its application in targeted protein degradation technologies. A pioneering study in 2017 by Shibata et al. demonstrated the development of protein degradation inducers for the oncogenic BCR-ABL protein by conjugating ABL kinase inhibitors, including a Dasatinib moiety, to IAP ligands. smolecule.commedchemexpress.com This work established the utility of this compound in creating SNIPER molecules capable of inducing the proteasomal degradation of BCR-ABL fusion proteins. smolecule.com
Current research trajectories continue to build on this foundation, exploring several key areas:
Development of Novel PROTACs: Researchers are using this compound as a foundational building block to synthesize and evaluate new PROTACs and SNIPERs. medchemexpress.comtargetmol.com Studies have shown that Dasatinib-based degraders can be highly effective, with some demonstrating the ability to reduce BCR-ABL levels by over 80% in leukemia cell lines. smolecule.com Research focuses on optimizing the linker and E3 ligase ligand to improve the potency, selectivity, and degradation efficiency of these molecules. nih.gov
Overcoming Drug Resistance: A major goal is to develop degraders that can eliminate kinase proteins that have developed mutations conferring resistance to traditional inhibitors. By physically removing the entire protein, PROTACs may overcome kinase-independent functions and resistance mechanisms that are not addressed by simple inhibition. smolecule.comnih.gov
Comparative "Warhead" Analysis: Studies are actively comparing different kinase inhibitor warheads within PROTAC constructs. Research has indicated that the choice of the targeting ligand significantly influences the selectivity and degradation activity of the resulting PROTAC. nih.gov For instance, while imatinib-based PROTACs were found to be ineffective at degrading BCR-ABL, Dasatinib-based PROTACs were highly effective, highlighting the superior properties of the Dasatinib scaffold for this application. nih.gov
Precursor for Novel Inhibitors: Beyond protein degradation, this compound serves as a versatile precursor for synthesizing other novel and potentially more potent or selective kinase inhibitors. smolecule.com Its unique structure can act as a template for designing new compounds with improved pharmacological profiles for targeted cancer therapies. smolecule.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22ClN7O2S |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H22ClN7O2S/c1-13-4-3-5-15(22)19(13)27-20(31)16-11-23-21(32-16)26-17-10-18(25-14(2)24-17)29-8-6-28(12-30)7-9-29/h3-5,10-12H,6-9H2,1-2H3,(H,27,31)(H,23,24,25,26) |
InChI Key |
BKDGDNUWAYNWBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Dasatinib Carbaldehyde and Its Chemical Transformations
Chemical Synthesis Pathways for Dasatinib (B193332) Carbaldehyde
This could theoretically be achieved by:
Reduction of a Carboxylic Acid Derivative: Synthesizing the corresponding Dasatinib carboxylic acid or ester and subsequently reducing it to the aldehyde using a controlled reducing agent (e.g., diisobutylaluminium hydride (DIBAL-H)).
Oxidation of a Primary Alcohol: Preparing the corresponding primary alcohol, (2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-yl)methanol, and oxidizing it to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Formylation of a Thiazole Precursor: Introducing the formyl group at an earlier stage of the synthesis, prior to the coupling of the complex pyrimidine (B1678525) and piperazine (B1678402) moieties.
However, without explicit documentation, these remain hypothesized routes.
The synthesis of the core structure relies on key precursors. The assembly of the parent Dasatinib molecule often involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine , followed by the displacement of the remaining chlorine atom with 1-(2-hydroxyethyl)piperazine . semanticscholar.orgvixra.org
A plausible, though undocumented, pathway to the carbaldehyde would involve starting with a precursor like ethyl 2-aminothiazole-5-carboxylate . This ester could be protected, hydrolyzed to the carboxylic acid, and then converted to the aldehyde before or after coupling with the other fragments.
Specific optimization strategies for Dasatinib carbaldehyde synthesis are not published. However, optimization for related Dasatinib syntheses focuses on reaction conditions such as the choice of base and solvent during coupling steps to maximize yield and minimize by-products. For instance, the use of sodium t-butoxide in tetrahydrofuran has been reported for the coupling of the thiazole and pyrimidine rings. semanticscholar.org Purification is typically achieved through standard chromatographic techniques or recrystallization.
Derivatization Reactions of this compound
The primary and most significant chemical transformation of this compound is its use as an electrophile for conjugation with amine-containing molecules, particularly linkers attached to E3 ubiquitin ligase ligands.
The aldehyde group of this compound is ideally suited for reductive amination . This reaction involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, which is then reduced in situ to form a stable amine linkage. This is the cornerstone of its utility in linker chemistry for protein degraders.
The general reaction is as follows: Dasatinib-CHO + H₂N-Linker-E3_Ligand → [Dasatinib-CH=N-Linker-E3_Ligand] → Dasatinib-CH₂-NH-Linker-E3_Ligand
This reaction creates a stable, flexible connection, allowing the Dasatinib "warhead" and the E3 ligase ligand to bind to their respective target proteins simultaneously.
This compound is a key starting material for synthesizing SNIPERs, a class of protein degraders that recruit Inhibitor of Apoptosis Proteins (IAPs). A notable example is the synthesis of SNIPER(ABL)-39 , which targets the oncogenic BCR-ABL protein for degradation.
In the synthesis of SNIPER(ABL)-39, this compound is conjugated to an IAP ligand (a derivative of LCL161) that is functionalized with a terminal amine and connected via a polyethylene (B3416737) glycol (PEG) linker. patsnap.com
Table 1: Reagents and Conditions for SNIPER(ABL)-39 Synthesis
| Step | Reactants | Reagents/Conditions | Product |
|---|
| Conjugation | this compound, Amine-PEG₃-IAP ligand | Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE), Room Temperature | SNIPER(ABL)-39 |
This reductive amination reaction effectively and specifically joins the Dasatinib moiety to the IAP ligand via the linker, producing the final bifunctional molecule. patsnap.com The resulting SNIPER(ABL)-39 has demonstrated potent activity in degrading the BCR-ABL protein in chronic myelogenous leukemia (CML) cells. patsnap.comgoogle.com
Compound Index
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 1-(2-hydroxyethyl)piperazine |
| 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |
| 4,6-dichloro-2-methylpyrimidine |
| Dasatinib |
| This compound |
| Diisobutylaluminium hydride (DIBAL-H) |
| Dess-Martin periodinane |
| Dichloroethane (DCE) |
| Ethyl 2-aminothiazole-5-carboxylate |
| LCL161 |
| N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carbaldehyde |
| Polyethylene glycol (PEG) |
| Pyridinium chlorochromate (PCC) |
| SNIPER(ABL)-39 |
| Sodium t-butoxide |
| Sodium triacetoxyborohydride |
Design and Development of Dasatinib Carbaldehyde Based Bioactive Molecules
Rational Design Principles for Dasatinib (B193332) Carbaldehyde Derivatives
The design of derivatives based on the dasatinib carbaldehyde scaffold is guided by established principles of medicinal chemistry, integrating structure-activity relationship (SAR) studies with advanced computational methods to optimize potency, selectivity, and functionality.
SAR studies for dasatinib and its derivatives provide a foundational understanding for designing new molecules based on the this compound scaffold. The core of the molecule, a 2-aminothiazole (B372263) carboxamide structure, is essential for its kinase inhibitory activity. asianpubs.orgebi.ac.uk Dasatinib itself binds to the ATP pocket of kinases like BCR-ABL and the SRC family. drugbank.comhmdb.ca Crystal structures reveal that the N-(2-chloro-6-methylphenyl) and the pyrimidine (B1678525) groups are deeply embedded within the kinase binding site, forming crucial hydrogen bonds and hydrophobic interactions. ebi.ac.ukresearchgate.net
Computational methods are indispensable tools for the rational design and optimization of this compound derivatives. Molecular docking and molecular dynamics (MD) simulations are frequently employed to predict and analyze the binding of these compounds to their target kinases. nih.govacs.org
Molecular docking studies help predict the preferred orientation of a derivative within the kinase's active site and estimate its binding affinity. For example, docking studies of dasatinib with Abl1 kinase have shown a binding score (XP GlideScore) of -10.74 kcal/mol, highlighting key hydrogen bond interactions with residues like Met318, which is crucial for activity. researchgate.net Similar computational analyses of newly designed dasatinib analogues have been used to screen virtual libraries and prioritize compounds for synthesis. asianpubs.orgresearchgate.net These studies can rationalize differences in selectivity and potency observed experimentally. nih.gov
Following docking, MD simulations provide insights into the dynamic stability of the ligand-protein complex over time. acs.org For instance, a 100 ns molecular dynamics simulation was used to confirm the stable binding of a potent dasatinib derivative within the EGFR binding site. researchgate.net Methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are used to calculate binding free energies, which often correlate well with experimental IC50 values. nih.govacs.org These computational approaches allow researchers to rationally engineer the dasatinib scaffold, providing valuable insights into the mechanisms of kinase selectivity and facilitating the design of derivatives with improved properties. nih.gov
This compound in Targeted Protein Degradation (PROTAC) Research
This compound is a key warhead for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to eliminate disease-causing proteins rather than just inhibiting them. smolecule.commdpi.com Its role is particularly prominent in the development of a specific class of PROTACs known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). medchemexpress.comtargetmol.com
PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. mdpi.commedchemexpress.com The fundamental mechanism involves the PROTAC molecule acting as a bridge to induce the formation of a stable ternary complex between the POI and the E3 ligase. mdpi.com This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the cell's proteasome machinery, effectively eliminating the target protein. mdpi.commedchemexpress.com
In PROTACs built with this compound, the dasatinib-derived portion functions as the "warhead" that specifically binds to target kinases like BCR-ABL. smolecule.com The carbaldehyde group itself serves as the crucial attachment point for the linker, which is then connected to a ligand for an E3 ligase, such as an Inhibitor of Apoptosis Protein (IAP) antagonist. smolecule.comtargetmol.com The resulting construct, often a SNIPER molecule, engages the target kinase (e.g., BCR-ABL) and simultaneously recruits the IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the kinase. smolecule.comresearchgate.net This degradation-based approach offers a distinct advantage over simple inhibition, as it can provide a more sustained and profound biological effect. researchgate.net
The synthesis of this compound-based PROTACs involves the strategic conjugation of the this compound warhead to an E3 ligase ligand via a suitable linker. The first application of this compound in this context was reported in 2017 by Shibata et al., who developed SNIPERs to target the oncogenic BCR-ABL protein. smolecule.com In their design, they conjugated this compound to IAP ligands using linkers like polyethylene (B3416737) glycol (PEG). smolecule.com This approach created molecules capable of inducing the degradation of BCR-ABL, marking a significant shift from kinase inhibition to targeted protein removal. smolecule.com
The reactive nature of the carbaldehyde group allows for stable linkage to amines or hydrazines on the linker molecule. smolecule.com Various SNIPER(ABL) constructs have since been developed by conjugating dasatinib to different IAP ligands, such as MV-1, Bestatin, and LCL161 derivatives, resulting in molecules with varying degradation efficiencies. targetmol.com For example, SNIPER(ABL)-039, which links dasatinib to an LCL161 derivative, induces the reduction of BCR-ABL protein with a half-maximal degradation concentration (DC50) of 10 nM. targetmol.com
| Compound Name | ABL Inhibitor Moiety | IAP Ligand Moiety | Reported Activity | Reference |
|---|---|---|---|---|
| SNIPER(ABL)-019 | Dasatinib | MV-1 | Effectively reduces BCR-ABL protein levels (DC50 = 0.3 µM) | targetmol.com |
| SNIPER(ABL)-020 | Dasatinib | Bestatin | Effectively reduces BCR-ABL protein | targetmol.com |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | Induces reduction of BCR-ABL protein (DC50 = 10 nM) | targetmol.com |
The efficacy of a PROTAC is critically dependent on its ability to successfully recruit an E3 ligase to the target protein. This compound is primarily used in PROTACs designed to recruit IAP E3 ligases, forming SNIPERs. medchemexpress.comtargetmol.combiozol.de The IAP ligand portion of the SNIPER molecule is responsible for binding to cellular inhibitor of apoptosis proteins (cIAPs), which possess E3 ligase activity. medchemexpress.com For example, SNIPER(ABL)-039 effectively recruits cIAP1 and cIAP2 with IC50 values of 10 nM and 12 nM, respectively. targetmol.com
While IAP recruitment is common for this compound constructs, the broader family of dasatinib-based PROTACs has been explored with other E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL). researchgate.netnih.gov Research has shown that the choice of E3 ligase is a crucial determinant of a PROTAC's degradation specificity and efficiency. nih.gov For instance, a dasatinib-based PROTAC recruiting CRBN was able to degrade both c-Abl and the fusion protein BCR-ABL, whereas a VHL-recruiting version could only degrade c-Abl. researchgate.netnih.gov This differential substrate specificity highlights that the orientation of the recruited E3 ligase and the specific protein-protein interactions within the ternary complex are key factors governing the degradation outcome. nih.gov Therefore, the evaluation and selection of the appropriate E3 ligase to recruit is a central aspect of designing effective dasatinib-based PROTACs.
Preclinical Biological Activity and Mechanism of Action Research
In Vitro Pharmacological Characterization of Dasatinib (B193332) Carbaldehyde Derivatives
Dasatinib, a potent oral inhibitor of multiple tyrosine kinases, has been a cornerstone in the treatment of certain leukemias. Its core structure has served as a scaffold for the development of numerous derivatives with the aim of enhancing potency, selectivity, and overcoming resistance mechanisms. While "Dasatinib carbaldehyde" is recognized as a key intermediate in the synthesis of certain dasatinib analogs, particularly for applications like proteolysis-targeting chimeras (PROTACs), the broader preclinical research landscape focuses on a diverse array of "Dasatinib derivatives." This article will delve into the in vitro pharmacological characterization of these derivatives, focusing on their kinase inhibition profiles and cellular effects.
Dasatinib derivatives have been extensively evaluated for their ability to inhibit a wide range of protein kinases that are crucial for cancer cell signaling and survival.
The primary target of dasatinib is the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) ashpublications.orgnih.gov. Research has demonstrated that dasatinib and its analogs are highly potent inhibitors of the c-ABL kinase domain ashpublications.org. One study comparing a coupleable analog of dasatinib (c-dasatinib) to the parent compound found that it retained potent c-ABL inhibitory potential, with an IC50 value of 8 nM, which was comparable to the 9 nM of dasatinib itself ashpublications.org. This highlights the potential for modifying the dasatinib scaffold without compromising its primary mode of action. Dasatinib is known to be effective against most imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I mutation musechem.com.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Dasatinib | c-ABL | <1 | selleckchem.com |
| c-dasatinib | c-ABL | 8 | ashpublications.org |
| Dasatinib | BCR-ABL | <1 | selleckchem.com |
Dasatinib is also a potent inhibitor of the SRC family kinases (SFKs), which are implicated in the signaling pathways of various solid tumors nih.govnih.gov. This broad activity against SFKs contributes to its therapeutic potential beyond BCR-ABL-driven leukemias. Studies have shown that dasatinib inhibits SRC, LCK, YES, and FYN at low nanomolar concentrations nih.govresearchgate.net. For instance, dasatinib has been reported to have an IC50 of 0.8 nM for Src kinase selleckchem.com. It also potently inhibits Lck and Fyn, with IC50 values of 4 nM and 5 nM respectively, as demonstrated by the inhibitor PP2 which targets the same family selleckchem.com. Dasatinib's ability to inhibit Lyn and Fyn has been shown to suppress mast cell degranulation in vitro drugbank.comnih.gov. In prostate cancer cells, dasatinib effectively blocks the kinase activities of Lyn and Src at low nanomolar concentrations nih.gov.
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Dasatinib | SRC | 0.8 | selleckchem.com |
| Dasatinib | LCK | - | Potent inhibition observed nih.gov |
| Dasatinib | YES | - | Potent inhibition observed researchgate.net |
| Dasatinib | FYN | - | Direct inhibition observed drugbank.comnih.gov |
The therapeutic reach of dasatinib derivatives extends to other kinases involved in oncogenesis. Dasatinib is a known inhibitor of c-KIT and platelet-derived growth factor receptor beta (PDGFRβ), with IC50 values of 79 nM and in the low nanomolar range, respectively selleckchem.comnih.gov. Furthermore, dasatinib has been identified as a potent inhibitor of Ephrin type-A receptor 2 (EPHA2), a receptor tyrosine kinase overexpressed in many cancers nih.govnih.gov. In pancreatic cancer cell lines, dasatinib inhibited EphA2 tyrosine phosphorylation in a dose-dependent manner, with an IC50 similar to that for Src inhibition nih.gov. Additionally, dasatinib has been shown to be a potent inhibitor of salt-inducible kinases (SIKs), with in vitro IC50 values of <3 nM for SIK1 and SIK2, and 18 nM for SIK3 nih.govacs.orgresearchgate.net.
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Dasatinib | c-KIT | 79 | selleckchem.com |
| Dasatinib | EPHA2 | - | Dose-dependent inhibition observed nih.gov |
| Dasatinib | PDGFRβ | - | Activity against PDGFRβ noted nih.gov |
| Dasatinib | SIK1 | <3 | nih.govacs.org |
| Dasatinib | SIK2 | <3 | nih.govacs.org |
| Dasatinib | SIK3 | 18 | nih.govacs.org |
The kinase inhibitory activity of dasatinib derivatives translates into significant antiproliferative effects across a spectrum of cancer cell lines.
In CML cell lines, which are driven by BCR-ABL, dasatinib and its derivatives demonstrate potent antiproliferative activity. In T-cell acute lymphoblastic leukemia (T-ALL), dasatinib has shown efficacy with half-maximal growth inhibition concentrations (IC50) ranging from 1.3 to 16 nM in sensitive cell lines nih.gov.
The activity of dasatinib extends to solid tumors. In prostate cancer cell lines, dasatinib has been shown to inhibit cell adhesion, migration, and invasion at low nanomolar concentrations nih.govnih.gov.
In breast cancer, the sensitivity to dasatinib varies among different cell lines. For example, in a study of various breast cancer cell lines, the IC50 values for dasatinib ranged from 5.5 nM to over 9.5 µM researchgate.net. In another study, the triple-negative breast cancer cell line 4T1 was significantly more sensitive to dasatinib (IC50 = 0.014 µM) compared to the MDA-MB-231 (IC50 = 6.1 µM) and MCF-7 (IC50 > 10 µM) cell lines nih.govresearchgate.net. A nanoformulation of dasatinib (SMA–dasatinib) showed comparable in vitro activity to free dasatinib in these cell lines nih.govresearchgate.net.
| Cell Line | Cancer Type | Compound | IC50 | Reference |
|---|---|---|---|---|
| T-ALL cell lines (sensitive) | Acute Lymphoblastic Leukemia | Dasatinib | 1.3 - 16 nM | nih.gov |
| Lox-IMVI | Melanoma | Dasatinib | 35.4 nM | nih.gov |
| 4T1 | Triple-Negative Breast Cancer | Dasatinib | 0.014 µM | nih.govresearchgate.net |
| 4T1 | Triple-Negative Breast Cancer | SMA–dasatinib | 0.083 µM | nih.govresearchgate.net |
| MDA-MB-231 | Breast Cancer | Dasatinib | 6.1 µM | nih.govresearchgate.net |
| MCF-7 | Breast Cancer | Dasatinib | >10 µM | nih.govresearchgate.net |
| SK-BR-3 | Breast Cancer | Dasatinib | 4000 nM | nih.gov |
Cellular Effects of this compound-Based Agents
Impact on Cellular Signaling Pathways (e.g., phosphorylation events)
Dasatinib and compounds derived from it, such as this compound-based molecules, exert their biological effects by potently inhibiting multiple tyrosine kinases, thereby disrupting key cellular signaling pathways that drive malignant cell proliferation and survival. patsnap.com The primary mechanism involves binding to the ATP-binding site of kinases like BCR-ABL and SRC family kinases (SFKs), which blocks the transfer of phosphate (B84403) groups to downstream substrate proteins. patsnap.com This inhibition of phosphorylation is critical to its anti-cancer activity.
In preclinical studies, dasatinib has been shown to suppress numerous signaling pathways. For instance, in cytotoxic lymphocytes from Chronic Myeloid Leukemia (CML) patients, dasatinib treatment led to the inhibition of JAK-STAT, mitogen-activated protein kinase (MAPK), and AKT signaling pathways. nih.gov Specifically, it reduces the phosphorylation of key signaling molecules including pERK and pAKT. nih.gov The inhibition of these pathways is a direct effect of the compound on the cells. nih.gov
Furthermore, research in various cancer cell lines has demonstrated that dasatinib treatment leads to a reduction in the phosphorylation levels of crucial regulators of the cytoskeleton and cell adhesion. These include focal adhesion kinase (FAK), Crk-like protein (CRKL), Crk-associated substrate (p130CAS), and paxillin. researchgate.netnih.gov By abrogating the phosphorylation of FAK at multiple tyrosine sites, dasatinib disrupts signaling related to cell adhesion and migration. nih.gov The compound's broad activity extends to the inhibition of other kinases such as c-KIT, platelet-derived growth factor receptor (PDGFR), and EPHA2, further disrupting oncogenic signaling networks. patsnap.comnih.gov
| Pathway Component | Effect of Dasatinib Treatment | Cell/System Studied |
| pERK | Inhibition/Reduction | Cytotoxic lymphocytes, TPC-1 cells nih.govnih.gov |
| pAKT | Inhibition/Reduction | Cytotoxic lymphocytes nih.gov |
| pSTAT1, pSTAT3, pSTAT5 | Inhibition/Reduction | Cytotoxic lymphocytes, CML progenitors nih.govdntb.gov.ua |
| p-FAK | Abrogation of phosphorylation | TPC-1 cells nih.gov |
| p-Crk, p-p130CAS | Reduction | TPC-1 cells nih.gov |
| p-LIMK1/2, p-cofilin | Inhibition/Reduction | Lung cancer cells, PDX models nih.gov |
Induction of Protein Degradation in Target Cells (for PROTACs)
This compound serves as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. medchemexpress.com PROTACs function by recruiting a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target by the proteasome. nih.gov
Dasatinib-based PROTACs have been successfully developed to target the oncogenic kinase BCR-ABL. In one approach, dasatinib was conjugated to a ligand for the Cereblon (CRBN) E3 ligase. This PROTAC, referred to as DAS-CRBN, not only retained its ability to bind the target but also successfully induced the degradation of both c-ABL (>85% at 1μM) and, significantly, the oncogenic fusion protein BCR-ABL (>60% at 1μM). nih.gov This marked the first demonstration of PROTAC-induced degradation of an oncogenic tyrosine kinase. nih.gov Another study developed a PROTAC named Arg-PEG1-Dasa, which potently degraded BCR-ABL in K562 leukemia cells in a proteasome-dependent manner, as the effect was blocked by the proteasome inhibitor MG132. nih.gov
The choice of E3 ligase and the inhibitor "warhead" are both crucial for PROTAC efficacy. While a dasatinib-VHL (Von Hippel-Lindau) PROTAC was capable of inducing the degradation of c-ABL, it was ineffective against BCR-ABL, highlighting the nuanced design principles of these molecules. nih.govresearchgate.net this compound has also been used as the ABL inhibitor moiety in the development of SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), which utilize IAP (Inhibitor of Apoptosis Protein) ligands to induce protein degradation. medchemexpress.com
| PROTAC / Degrader | E3 Ligase Recruited | Target Protein | Degradation Outcome |
| DAS-CRBN | Cereblon (CRBN) | c-ABL, BCR-ABL | Successful degradation of both targets nih.gov |
| DAS-VHL | Von Hippel-Lindau (VHL) | c-ABL | Successful degradation nih.govresearchgate.net |
| DAS-VHL | Von Hippel-Lindau (VHL) | BCR-ABL | No degradation observed nih.gov |
| Arg-PEG1-Dasa | Not specified | BCR-ABL | Potent, proteasome-dependent degradation nih.gov |
| This compound-IAP ligand conjugate (SNIPER) | Inhibitor of Apoptosis Protein (IAP) | BCR-ABL | Designed to induce degradation medchemexpress.com |
Investigation of Anti-migratory and Anti-invasive Properties
Compounds derived from dasatinib have demonstrated significant anti-migratory and anti-invasive properties in a range of preclinical cancer models. This activity is largely attributed to the inhibition of SRC family kinases, which are deeply involved in cellular processes governing migration, invasion, and adhesion. patsnap.comnih.gov
In vitro studies have shown that dasatinib acts as a cytostatic agent, effectively inhibiting cell proliferation, invasion, and metastasis across various solid tumor cell lines, including those from prostate and breast cancer. nih.govresearchgate.net For example, in U87MG glioblastoma cells, dasatinib inhibited invasion through a fibronectin barrier at nanomolar concentrations. researchgate.net This effect was associated with the disruption of focal adhesions, which are critical structures for cell motility. researchgate.net Similarly, in canine osteosarcoma cell lines, dasatinib suppressed cell viability and hepatocyte growth factor (HGF)-induced invasion and migration. researchgate.net The inhibition of these metastatic behaviors underscores the potential of dasatinib-derived compounds to interfere with tumor progression and spread. researchgate.net
In Vivo Preclinical Efficacy Studies of this compound-Derived Compounds
Xenograft Models and Tumor Growth Inhibition
The anti-tumor efficacy of dasatinib and its derivatives has been validated in vivo using various xenograft models. These studies provide crucial preclinical evidence of their potential therapeutic utility.
In a patient-derived xenograft (PDX) model of lung cancer, dasatinib treatment significantly inhibited tumor growth compared to the vehicle control group. nih.gov This anti-tumor effect was achieved without a significant loss of body weight in the treated mice, and immunohistochemical analysis of the tumor tissues revealed a reduction in markers for proliferation (Ki67) and key signaling proteins (p-LIMK1/2, p-cofilin). nih.gov Another study using a synovial sarcoma xenograft model (SYO-1) also demonstrated significantly reduced tumor growth in dasatinib-treated mice. researchgate.net The observed tumor growth inhibition was associated with diminished levels of phosphorylated SRC, a reduction in mitotic cells, and an induction of apoptosis. researchgate.net
| Xenograft Model | Cancer Type | Treatment | Key In Vivo Findings |
| Patient-Derived Xenograft (PDX) | Lung Cancer | Dasatinib | Significant tumor growth inhibition; reduced Ki67, p-LIMK1/2, and p-cofilin expression nih.gov |
| SYO-1 Xenograft | Synovial Sarcoma | Dasatinib | Significantly reduced tumor growth; decreased p-SRC, reduced mitosis, induced apoptosis researchgate.net |
| Ph(+) ALL Xenograft | Acute Lymphoblastic Leukemia | Dasatinib | High activity, induced a complete response duke.edu |
Evaluation in Specific Disease Models (e.g., leukemia, solid tumors)
Dasatinib and its derivatives have been extensively evaluated in preclinical models of both hematologic malignancies and solid tumors.
Leukemia: Dasatinib was originally developed as a potent dual ABL/SRC kinase inhibitor for leukemia. dntb.gov.ua It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). nih.gov Preclinical studies show it potently inhibits the proliferation of CML progenitor cells. dntb.gov.ua In models of Ph-negative leukemias, such as Acute Myeloid Leukemia (AML), dasatinib inhibited the growth of primary AML blast cells and was particularly effective against cells expressing activating mutations of c-Kit. nih.govnih.gov Its activity has also been suggested for NUP214-ABL1-positive leukemia. nih.gov
Solid Tumors: The role of SRC in oncogenesis has prompted the investigation of dasatinib in a wide variety of solid tumors. nih.gov Preclinical studies have shown its potential in lung cancer, prostate cancer, breast cancer, and glioma. nih.govnih.govresearchgate.net In lung cancer models, dasatinib's efficacy was linked to its ability to inhibit LIMK1, suppressing proliferation. nih.gov While highly promising in preclinical settings for its cytostatic effects on solid tumors, its efficacy as a single agent in clinical trials for these cancers has been limited. researchgate.netnih.gov This has led to the rationale of using it in combination with other therapies. nih.govnih.gov
Molecular Interaction Studies and Structural Biology
Understanding the molecular interactions and structural biology of dasatinib is fundamental to comprehending the mechanism of its derivatives, including those originating from this compound.
Computational docking models have been used to elucidate how dasatinib interacts with its targets. For instance, in silico analysis suggested that dasatinib could target LIMK1, a finding that was subsequently confirmed with kinase and binding assays. nih.gov Such studies provide a structural basis for the off-target effects of the drug and open new avenues for its application.
Studies on dasatinib's metabolism have revealed that it is extensively metabolized by the enzyme CYP3A4. nih.govresearchgate.net This process can lead to the bioactivation of dasatinib, forming reactive intermediates such as a quinone-imine. nih.govresearchgate.net These reactive species can form adducts with glutathione and have the potential to covalently modify proteins, which is an important consideration in drug development and structural modification. nih.gov Analysis of dasatinib and its structural analogs has helped to identify which parts of the molecule are susceptible to such bioactivation and which modifications could block the formation of these reactive intermediates, providing valuable information for the design of new derivatives with improved properties. researchgate.net Fragmentation pattern evaluation of dasatinib has shown that adducts form on the chloromethylphenyl ring, indicating that this part of the molecule is a site for metabolic activity. nih.gov
X-ray Crystallography of Kinase Domains with this compound-Derived Ligands
There is a significant body of research on the X-ray crystallography of Dasatinib complexed with various kinase domains, such as the Abl kinase domain. These studies have been instrumental in elucidating the binding mode of Dasatinib and have guided further drug design. For instance, the crystal structure of Dasatinib bound to the Abl kinase domain (PDB ID: 2GQG) reveals key interactions that contribute to its potent inhibitory activity.
Computational Simulation of Ligand-Protein Binding (Molecular Docking, MD Simulations)
Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been extensively used to understand the binding of Dasatinib to its target kinases. These simulations provide insights into the binding affinity, conformational changes, and the stability of the drug-protein complex. For example, molecular docking studies of Dasatinib with the Abl1 kinase have predicted strong binding affinities, with crucial hydrogen bond interactions with residues like Met318. MD simulations have further confirmed the stability of these interactions over time.
While these computational models are well-established for Dasatinib, specific and detailed molecular docking and MD simulation studies focusing exclusively on this compound as the ligand are not extensively reported. The primary role of this compound is as a component of larger molecules, and computational studies are generally performed on the final, larger constructs.
Biophysical Characterization of Binding Affinity
The binding affinity of Dasatinib to its target kinases has been characterized using various biophysical techniques, such as fluorescence polarization assays. These studies have determined the binding constant of Dasatinib to be in the nanomolar range for several kinases, highlighting its high potency.
Specific biophysical characterization data for the binding affinity of this compound alone is not widely available. As a reactive aldehyde, its primary utility is in forming covalent linkages in the synthesis of more complex molecules, such as PROTACs, rather than being studied as an independent kinase inhibitor.
Metabolic Stability and Biotransformation Studies Preclinical Focus
In Vitro Metabolic Pathways of Dasatinib (B193332) Carbaldehyde-Derived Compounds
Preclinical in vitro studies, primarily utilizing the parent compound dasatinib as a model, have elucidated the key metabolic pathways involved in the biotransformation of this class of compounds. Dasatinib is extensively metabolized, with multiple enzymes contributing to the formation of various metabolites. europa.eunih.gov
The primary enzyme responsible for the metabolism of dasatinib is Cytochrome P450 3A4 (CYP3A4). europa.eunih.govnih.govresearchgate.net This enzyme is central to several oxidative metabolic reactions. nih.gov In vitro experiments using human liver microsomes (HLM) and cDNA-expressed enzymes have confirmed that CYP3A4 is the main catalyst for hydroxylation and N-dealkylation reactions. nih.govpharmgkb.org
Other enzymes also play significant roles. Flavin-containing monooxygenase 3 (FMO3) is primarily responsible for N-oxidation, while a cytosolic oxidoreductase is involved in the formation of a carboxylic acid metabolite. nih.govpharmgkb.orgdrugbank.com There is also evidence that uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes are involved in the metabolism of dasatinib, although the specific UGTs have not been fully identified. nih.govpharmgkb.org The aldehyde group present in dasatinib carbaldehyde suggests that oxidation to a carboxylic acid is a potential metabolic pathway. smolecule.com
Table 1: Key Metabolizing Enzymes for Dasatinib
| Enzyme | Metabolic Reaction | Resulting Metabolite(s) |
|---|---|---|
| CYP3A4 | Hydroxylation, N-dealkylation | M20, M24, M4 nih.govpharmgkb.orgdrugbank.com |
| FMO3 | N-oxidation | M5 nih.govpharmgkb.orgdrugbank.com |
| Cytosolic Oxidoreductase | Alcohol/Aldehyde Oxidation | M6 (Carboxylic Acid) nih.govpharmgkb.orgdrugbank.com |
| UGT Enzymes | Glucuronidation | M8 (Glucuronide conjugate) pharmgkb.org |
In vitro and in vivo studies have identified five primary circulating metabolites of dasatinib, designated M4, M5, M6, M20, and M24. nih.govdrugbank.com These metabolites are formed through various biotransformation reactions. nih.gov
M4 (N-dealkylated metabolite) : Formed mainly by CYP3A4. nih.govdrugbank.com This metabolite is considered pharmacologically active and equipotent to dasatinib, but it only accounts for a small fraction (approximately 5%) of the parent drug's area under the curve (AUC). nih.govdrugbank.com
M5 (N-oxide metabolite) : Primarily generated by FMO3. nih.govdrugbank.com
M6 (Carboxylic acid metabolite) : Resulting from oxidation by a cytosolic oxidoreductase. nih.govdrugbank.com This metabolite is also known as Dasatinib Carboxylic Acid. scbt.com
M20 and M24 (Hydroxylated metabolites) : Both are products of CYP3A4-mediated oxidation. nih.govdrugbank.com The formation of M20 has been shown to be a highly efficient pathway in human liver microsomes. nih.gov
Table 2: Major Preclinical Metabolites of Dasatinib
| Metabolite ID | Chemical Modification | Forming Enzyme(s) |
|---|---|---|
| M4 | N-dealkylation | CYP3A4 nih.govpharmgkb.org |
| M5 | N-oxidation | FMO3 nih.govpharmgkb.org |
| M6 | Carboxylic Acid Formation | Cytosolic Oxidoreductase nih.govpharmgkb.org |
| M20 | Hydroxylation | CYP3A4 nih.govpharmgkb.org |
| M24 | Hydroxylation | CYP3A4 nih.govpharmgkb.org |
| M8 | Glucuronide Conjugation | UGT Enzymes pharmgkb.org |
Chemical Stability and Degradation Profiling in Biological Media
The chemical stability of dasatinib and its derivatives is a critical factor in its biological activity. This compound, due to its aldehyde functional group, has specific potential degradation pathways. smolecule.com These include:
Oxidation : The formyl group is susceptible to oxidation, which would convert it to a carboxylic acid, particularly under aerobic conditions. smolecule.com
Hydrolysis : The carboxamide bond in the molecule may undergo hydrolytic cleavage under conditions of extreme pH. smolecule.com
Photodegradation : Preliminary data indicate that exposure to UV light can accelerate the decomposition of the compound. smolecule.com
Studies on the parent compound, dasatinib, show that it is a promiscuous solvate former, meaning it can readily incorporate solvent molecules into its crystal structure. nih.gov This property can influence its physical and chemical stability. nih.govacs.org Research on fatty acid solvates of dasatinib demonstrated good stability under accelerated stress conditions, including at 40°C and 75% relative humidity for three months. nih.govacs.org In contrast, some esterified derivatives of dasatinib, such as a C2 fatty acid conjugate, were found to be completely metabolized in mouse plasma within 15 minutes, whereas a C8 conjugate was significantly more stable. nih.gov
Role of Transporter Interactions in Compound Disposition (Preclinical Context)
In addition to being a substrate, dasatinib has been identified as an inhibitor of several key drug transporters in vitro. nih.gov This inhibitory activity could lead to drug-drug interactions if co-administered with other medications that are substrates for these transporters.
Table 3: In Vitro Inhibition of Key Drug Transporters by Dasatinib
| Transporter | IC₅₀ (µM) | Context |
|---|---|---|
| OCT2 | 0.034 | Inhibition of metformin (B114582) uptake nih.gov |
| MATE1 | 0.22 | Inhibition of metformin uptake nih.gov |
| MATE2-K | 0.86 | Inhibition of metformin uptake nih.gov |
| OATP1B1 | 2.33 - 9.2 | Inhibition of pravastatin/rosuvastatin uptake nih.gov |
| OATP1B3 | 2.75 - 4.4 | Inhibition of pravastatin/rosuvastatin uptake nih.gov |
Analytical Methodologies for Research and Development
Advanced Spectroscopic Techniques for Structural Characterization (NMR, HRMS, IR)
Spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of Dasatinib (B193332) carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for Dasatinib carbaldehyde is not widely published, analysis would be based on the well-established spectra of Dasatinib and related structures. rsc.orgacs.orgresearchgate.net For this compound, key distinguishing features in the ¹H NMR spectrum would include a singlet corresponding to the aldehyde proton (-CHO), typically appearing in the downfield region (around 9-10 ppm). The signals for the piperazine (B1678402) and other aromatic protons would be compared against the spectra of Dasatinib to confirm the integrity of the core structure. rsc.org ¹³C NMR would similarly show a characteristic resonance for the aldehyde carbon.
High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for confirming the elemental composition of this compound. researchgate.netrsc.org It provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₂₁H₂₂ClN₇O₂S). lgcstandards.com This technique is also invaluable for identifying and characterizing impurities and degradation products by analyzing their exact masses and fragmentation patterns. researchgate.netsci-hub.se
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show a characteristic C=O stretching vibration for the aldehyde group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks would correspond to N-H, C=O (amide), C-N, and C-Cl bonds, which can be compared to the IR spectrum of Dasatinib to ensure the core structure is intact. rsc.orgresearchgate.net
A summary of expected spectroscopic data for this compound is presented below.
| Technique | Expected Key Features for this compound |
| ¹H NMR | Aldehyde proton singlet (~9-10 ppm), signals corresponding to the aromatic and piperazine protons. |
| ¹³C NMR | Resonance for the aldehyde carbon (~190-200 ppm). |
| HRMS | Accurate mass measurement confirming the molecular formula C₂₁H₂₂ClN₇O₂S. lgcstandards.com |
| IR (cm⁻¹) | C=O stretch (aldehyde) ~1720-1740, N-H stretch, C=O stretch (amide), C-N, and C-Cl stretches. rsc.org |
Chromatographic Separation and Quantification Methods (HPLC, LC-MS/MS)
Chromatographic techniques are central to the separation, quantification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of Dasatinib and its related compounds, and would be directly applicable to this compound. journaljpri.comeurasianjournals.comeurasianjournals.com A typical HPLC method would utilize a C18 column with a gradient elution system composed of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. journaljpri.combrjac.com.br Detection is commonly performed using a UV detector, with the wavelength set to a maximum absorbance for the chromophore-containing structure, such as 265 nm or 320 nm. journaljpri.comeurasianjournals.com These methods are validated for linearity, precision, accuracy, and robustness as per ICH guidelines to ensure reliable quantification. journaljpri.comeurasianjournals.comeurasianjournals.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides superior sensitivity and selectivity for the quantification of Dasatinib and its metabolites, and would be the method of choice for low-level detection of this compound, especially in complex matrices. nih.govscielo.brnih.gov The method involves coupling an HPLC system to a triple quadrupole mass spectrometer. Analytes are typically detected in positive ion mode using electrospray ionization (ESI). scielo.br Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. scielo.brresearchgate.net This technique allows for high specificity and low limits of quantification (LOQ), often in the low ng/mL range. nih.gov
A summary of typical chromatographic conditions for the analysis of Dasatinib-related compounds is provided below.
| Parameter | HPLC | LC-MS/MS |
| Column | C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5µm) journaljpri.com | C18 or Phenyl-Hexyl nih.govnih.gov |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate) and acetonitrile/water journaljpri.com | Gradient of aqueous formic acid and acetonitrile with formic acid nih.gov |
| Detection | UV (e.g., 320 nm) journaljpri.com | ESI-MS/MS (Positive Ion Mode, MRM) scielo.br |
| Flow Rate | ~1.0 mL/min journaljpri.comeurasianjournals.com | ~0.3-0.4 mL/min scielo.brnih.gov |
| Quantification Range | µg/mL to ng/mL range journaljpri.com | ng/mL to pg/mL range nih.govnih.gov |
Development of Bioanalytical Methods for Preclinical Samples
For preclinical studies involving this compound, validated bioanalytical methods are essential to determine its concentration in biological matrices like plasma and tissues. nih.gov These methods are crucial for pharmacokinetic and metabolism studies. scielo.brnih.gov
The development of such methods would draw heavily from the established bioanalytical procedures for Dasatinib. scielo.brnih.govresearchgate.netlambda-cro.com A typical workflow involves:
Sample Preparation: Extraction of the analyte from the biological matrix is a critical first step. Techniques like protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used to remove interfering substances. scielo.brnih.gov
Chromatographic Analysis: LC-MS/MS is the standard for bioanalysis due to its high sensitivity and selectivity, which are necessary for measuring the low concentrations of drugs and their metabolites in biological samples. nih.govscielo.brnih.gov
Method Validation: The method must be rigorously validated according to regulatory guidelines (e.g., FDA). researchgate.net Validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, room temperature). nih.govnih.gov For Dasatinib, methods have been validated with a linear range from 1.00 to 1000 ng/mL in human plasma. nih.gov
Impurity Profiling and Characterization in Synthetic Processes
Controlling impurities is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final product. For this compound, impurity profiling involves the identification and quantification of any process-related impurities or degradation products. brjac.com.brdaicelpharmastandards.com
The synthesis of this compound can introduce impurities from starting materials, intermediates, or side reactions. smolecule.com Additionally, degradation can occur under stress conditions such as exposure to acid, base, oxidation, heat, or light. sci-hub.sebrjac.com.br
Perspectives and Future Directions in Dasatinib Carbaldehyde Research
Novel Applications Beyond Current PROTAC Designs
While Dasatinib (B193332) carbaldehyde is a cornerstone in the design of PROTACs and SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) for degrading proteins like BCR-ABL, its unique chemical properties open doors to other advanced therapeutic and research applications. smolecule.commedchemexpress.comtargetmol.com The reactive aldehyde handle is not limited to conjugation with E3 ligase ligands but can be leveraged for other forms of bioconjugation.
One promising avenue is the development of Antibody-Drug Conjugates (ADCs) or Aptamer-Drug Conjugates . By linking Dasatinib, via its carbaldehyde derivative, to a monoclonal antibody or a nucleic acid aptamer (like Sgc8-c) that recognizes a specific tumor-surface antigen, researchers aim to create highly targeted delivery systems. japtamers.co.uk This approach could concentrate the potent kinase inhibitor at the site of malignancy, thereby maximizing its therapeutic effect while minimizing the systemic off-target effects associated with the parent drug. nih.govresearchgate.net
Furthermore, the aldehyde functionality could be exploited to design covalent inhibitors with enhanced selectivity. While Dasatinib itself is a non-covalent inhibitor, derivatives can be designed to form covalent bonds with specific, non-conserved amino acid residues (like cysteine) near the kinase active site. frontiersin.org This strategy could lead to next-generation inhibitors with prolonged duration of action and the ability to overcome resistance mutations that affect non-covalent binding.
Integration of Artificial Intelligence and Machine Learning in Drug Design
The complexity of designing effective PROTACs, which involves optimizing the warhead, linker, and E3 ligase ligand simultaneously, presents a significant challenge. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools to navigate this vast chemical space and accelerate the design of Dasatinib carbaldehyde-based degraders. rsc.org
ML models are being developed for several key tasks in PROTAC design: researchgate.netdigitellinc.com
Predicting Ternary Complex Formation: AI can model the intricate interactions between the Dasatinib moiety, the target kinase, and the recruited E3 ligase. nih.govazalesov.com These models help predict the stability and conformation of the ternary complex, which are critical for efficient protein degradation.
Optimizing Linker Chemistry: The linker is not merely a spacer but plays a crucial role in a PROTAC's efficacy. mdpi.com Deep learning and generative models like DeLinker and ProLinker-Generator can design and suggest novel linkers with optimal length, rigidity, and chemical properties to ensure effective ternary complex formation. mdpi.comnih.govchemrxiv.org
Predicting Degradation Efficacy: Models such as DeepPROTACs are being trained on existing data to predict the degradation capacity (e.g., DC50 and Dmax values) of a proposed molecule based on its structure. researchgate.netmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
By integrating these computational approaches, the development of next-generation this compound PROTACs can be made more rational and efficient, reducing the reliance on time-consuming trial-and-error synthesis and screening. arxiv.orgdiscoveryontarget.com
Table 1: Application of AI/ML in this compound PROTAC Design
| AI/ML Application Area | Specific Task | Potential Impact | Representative Models/Approaches |
|---|---|---|---|
| Ternary Complex Modeling | Predict stability and cooperativity of the POI-PROTAC-E3 ligase complex. | Enhances understanding of structure-activity relationships and guides rational design. | Molecular Dynamics (MD) Simulations, PRosettaC |
| Linker Design & Optimization | Generate novel linkers with ideal physicochemical properties. | Accelerates optimization of PROTAC potency and cell permeability. | DeLinker, ProLinker-Generator, LinkINVENT, PROTAC-RL |
| Efficacy Prediction | Predict degradation potential (DC50, Dmax) of novel PROTACs. | Prioritizes synthesis of the most promising candidates, saving time and resources. | DeepPROTACs, Graph-based Generative Models |
| Property Prediction | Forecast ADME (Absorption, Distribution, Metabolism, Excretion) properties. | Improves the drug-likeness and pharmacokinetic profiles of new compounds. | Predictive QSAR models |
Exploration of Enhanced Selectivity and Efficacy in Next-Generation Compounds
A primary goal in the evolution of Dasatinib-based degraders is to achieve greater selectivity and efficacy than the parent inhibitor. Research is focused on several strategies to engineer next-generation compounds that can overcome clinical challenges like drug resistance and off-target toxicity. acs.org
Improving Selectivity: While Dasatinib is a multi-kinase inhibitor, converting it into a PROTAC can paradoxically increase its selectivity. nih.govnih.gov The formation of a stable ternary complex requires specific protein-protein interactions between the kinase and the E3 ligase, adding a layer of specificity that the inhibitor alone lacks. tandfonline.com Future work involves fine-tuning the linker and choosing different E3 ligase ligands (beyond the commonly used VHL and CRBN) to create degraders that can selectively degrade one kinase target over others, even within the same family. frontiersin.orgmdpi.com
Overcoming Drug Resistance: PROTACs offer a powerful strategy to overcome resistance caused by kinase domain mutations that prevent inhibitor binding. acs.org Because PROTACs act catalytically and require only transient binding to tag the target protein for destruction, they can often be effective against mutants that are resistant to traditional inhibitors. nih.govfrontiersin.org Researchers are systematically designing Dasatinib-based PROTACs to degrade clinically relevant resistant mutants, such as BCR-ABL T315I. acs.orgfrontiersin.org
Enhancing Potency: The efficacy of a Dasatinib-based PROTAC is highly dependent on the linker. Extensive research has shown that modifying the linker's length, composition, and attachment points can dramatically impact degradation potency (DC50 values) by orders of magnitude. frontiersin.orgfrontiersin.org The development of PROTACs with optimized linkers, such as SIAIS178, has led to compounds with significantly improved anti-proliferative effects and in vivo tumor regression compared to early-generation molecules. frontiersin.org
Development of Novel Research Tools and Probes
The structural backbone of this compound is an excellent scaffold for creating chemical biology tools to study kinase signaling and validate new drug targets. The aldehyde group, or other functionalities that can be introduced, allows for the conjugation of various reporter tags.
Fluorescent Probes: Dasatinib has been conjugated to fluorophores like BODIPY and near-infrared (NIR) dyes. nih.govmdpi.comacs.org These fluorescent probes, such as Dasatinib-BODIPY, allow for the direct visualization of target kinases like Src in cells using fluorescence microscopy and flow cytometry. nih.gov NIR-conjugated versions can be used for in vivo imaging to track drug distribution and target engagement in preclinical models, serving as powerful theranostic agents. nih.govmdpi.comresearchgate.net Radiolabeled derivatives, such as ¹⁸F-SKI, have also been developed for PET imaging in humans to noninvasively assess target engagement. nih.gov
Photoaffinity Probes: To identify the direct and off-targets of Dasatinib within the complex environment of a cell, researchers have developed photoaffinity probes. nih.gov These tools incorporate a photo-reactive group (e.g., diazirine or tetrazole) and a clickable handle (e.g., an alkyne). acs.orgnih.govu-tokyo.ac.jp Upon UV irradiation, the probe covalently crosslinks to interacting proteins, which can then be isolated and identified using mass spectrometry. This provides an unbiased map of the drug's binding partners.
Affinity-Based Probes: Dasatinib derivatives can be immobilized on a solid support (e.g., beads) to create affinity matrices. nih.govrsc.org These matrices are used in chemical proteomics to pull down binding proteins from cell lysates, enabling the comprehensive identification of the kinases and other proteins that interact with the drug. rsc.orgbiorxiv.org
These research tools are invaluable for understanding the complex pharmacology of Dasatinib and for the broader discovery and validation of new kinase targets.
Q & A
Q. How should researchers address batch-to-batch variability in this compound synthesis for long-term studies?
- Methodological Answer: Document reaction conditions (temperature, solvent purity) and characterize each batch via NMR/HPLC. Use accelerated stability studies (40°C/75% RH for 1 month) to predict degradation pathways. Establish acceptance criteria (e.g., ≥95% purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
